molecular formula C10H8Cl2N4 B11816374 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine

3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine

Cat. No.: B11816374
M. Wt: 255.10 g/mol
InChI Key: YTYONMMSNLKZKH-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is a chemical compound characterized by the presence of a dichlorophenyl group and a hydrazinyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme trypanothione reductase, inhibiting its function and leading to the death of the parasite . The compound’s hydrazinyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is unique due to its specific structural features, such as the presence of both dichlorophenyl and hydrazinyl groups, which contribute to its distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H8Cl2N4

Molecular Weight

255.10 g/mol

IUPAC Name

[6-(2,4-dichlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H8Cl2N4/c11-6-1-2-7(8(12)5-6)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16)

InChI Key

YTYONMMSNLKZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C=C2)NN

Origin of Product

United States

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